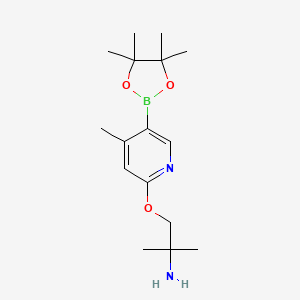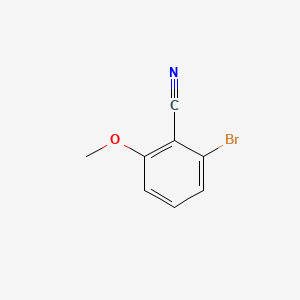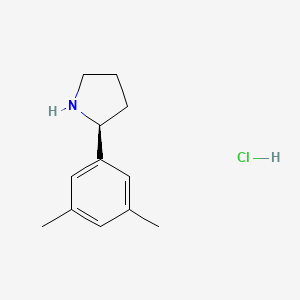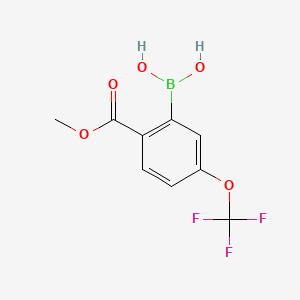
6-(5-Fluoro-2-methylphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Fluoro-2-methylphenyl)picolinic acid (FMPA) is an important organic compound with a wide range of applications in the field of scientific research. FMPA is a carboxylic acid that is structurally similar to pyridine and has a high affinity for metal ions. It is used as a chelating agent in the synthesis of various coordination compounds, as a reagent in organic synthesis, and in the development of new drugs. FMPA has been studied extensively in the past decade, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are now well understood.
Applications De Recherche Scientifique
6-(5-Fluoro-2-methylphenyl)picolinic acid has a wide range of applications in scientific research. It is used as a chelating agent in the synthesis of various coordination compounds. It is also used as a reagent in organic synthesis, and in the development of new drugs. This compound has been used in the synthesis of novel antimicrobial and antiviral agents, as well as in the synthesis of new drugs for the treatment of cancer and other diseases. This compound has also been used in the synthesis of new catalysts for the production of fine chemicals, and in the development of new materials for optical and electronic applications.
Mécanisme D'action
The mechanism of action of 6-(5-Fluoro-2-methylphenyl)picolinic acid is not fully understood. However, it is believed that this compound binds to metal ions in the body and forms a complex that is stable and has a high affinity for the metal ions. This complex is then transported to the target site, where it binds to the metal ions and forms a coordination complex. The coordination complex then binds to the active site of the enzyme, resulting in a conformational change that leads to the inhibition of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound has a high affinity for metal ions, which allows it to bind to and inhibit enzymes that are involved in various biochemical and physiological processes. This compound has also been found to inhibit the growth of bacteria and fungi, and to inhibit the release of neurotransmitters from nerve cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-(5-Fluoro-2-methylphenyl)picolinic acid is an excellent reagent for use in laboratory experiments due to its high affinity for metal ions and its ability to form stable coordination complexes. It is also relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory use. However, this compound is not very soluble in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic in large doses, so it should be used with caution.
Orientations Futures
The future of 6-(5-Fluoro-2-methylphenyl)picolinic acid is promising, as it has a wide range of applications in scientific research. It has potential applications in the development of new drugs for the treatment of cancer and other diseases, as well as in the synthesis of new catalysts for the production of fine chemicals. In addition, this compound could be used in the development of new materials for optical and electronic applications. Furthermore, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Méthodes De Synthèse
6-(5-Fluoro-2-methylphenyl)picolinic acid can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-2-methylphenol with acetic anhydride, followed by the addition of pyridine to form the desired product. The second step involves the reaction of the product with hydrochloric acid to form this compound. The reaction can be represented as follows:
5-Fluoro-2-methylphenol + Acetic Anhydride → 5-Fluoro-2-methylphenyl acetate
5-Fluoro-2-methylphenyl acetate + Pyridine → this compound
This compound + Hydrochloric Acid → this compound hydrochloride
Propriétés
IUPAC Name |
6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-5-6-9(14)7-10(8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALANGWKJAJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687214 |
Source


|
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-76-7 |
Source


|
| Record name | 2-Pyridinecarboxylic acid, 6-(5-fluoro-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)




![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)







